![molecular formula C12H15NO2 B1196369 4,7-Dimethoxy-2,3-dimethyl-1h-indole CAS No. 14201-41-3](/img/structure/B1196369.png)
4,7-Dimethoxy-2,3-dimethyl-1h-indole
Overview
Description
4,7-Dimethoxy-2,3-dimethyl-1h-indole is a chemical compound with the linear formula C10H11NO2 . It has a molecular weight of 177.21 .
Molecular Structure Analysis
The molecular structure of 4,7-Dimethoxy-2,3-dimethyl-1h-indole consists of a benzene ring fused to a pyrrole ring, which is a characteristic structure of indoles . The molecule also contains two methoxy groups (OCH3) and two methyl groups (CH3) attached to the indole ring .Scientific Research Applications
Synthesis and Structural Analysis
4,7-Dimethoxy-2,3-dimethyl-1H-indole derivatives exhibit diverse applications in various fields. A study conducted by Tariq et al. (2020) involved the synthesis and characterization of novel indole derivatives, including 4,7-dimethoxy-2,3-dimethyl-1H-indole, using spectroscopic and X-ray diffraction (XRD) methods. These derivatives were further analyzed using density functional theory (DFT), revealing properties relevant for nonlinear optical (NLO) applications (Tariq et al., 2020).
Antimicrobial Properties
Research on indole derivatives has highlighted their potential as chemotherapeutic agents. Malesani et al. (1975) investigated the antimicrobial properties of 4,7-disubstituted 3-acylindoles, including 4,7-dimethoxyindoles. They found that the dihydroxy compounds in this group showed activity against certain bacterial strains (Malesani et al., 1975).
Chemosensor Applications
Elif Şenkuytu et al. (2019) synthesized a novel 4,6-dimethoxyindole-based compound which acts as a dual chemosensor for Fe3+ and Cu2+ ions. This demonstrates the utility of 4,7-dimethoxyindoles in the development of selective chemosensors (Elif Şenkuytu et al., 2019).
Antioxidant and Enzyme Inhibition Properties
Bingul et al. (2019) prepared novel 4,6-dimethoxy-1H-indole-2-carbohydrazides and tested their antioxidant and acetylcholinesterase inhibition properties. They found that compounds with carbohydrazide functionality showed promising antioxidant effects, highlighting the potential therapeutic applications of these derivatives (Bingul et al., 2019).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
4,7-dimethoxy-2,3-dimethyl-1H-indole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-7-8(2)13-12-10(15-4)6-5-9(14-3)11(7)12/h5-6,13H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXUCJSRUALPKHM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C(C=CC(=C12)OC)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00295752 | |
Record name | 4,7-dimethoxy-2,3-dimethyl-1h-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00295752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,7-Dimethoxy-2,3-dimethyl-1h-indole | |
CAS RN |
14201-41-3 | |
Record name | MLS000737245 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=105319 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4,7-dimethoxy-2,3-dimethyl-1h-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00295752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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